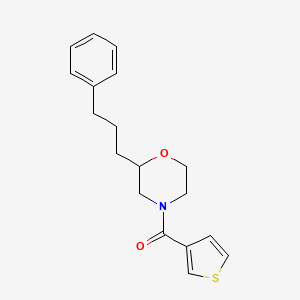
2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine, also known as PTM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTM is a morpholine-based compound that contains a phenylpropyl group and a thienylcarbonyl group. It has been found to possess several unique properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine involves its interaction with the sigma-1 receptor. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine binds to the receptor and modulates its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine is still being studied, but it is believed to involve the regulation of calcium signaling, the modulation of ion channels, and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play critical roles in the regulation of mood and behavior. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has also been found to increase the activity of certain ion channels, leading to potential applications in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine is its high affinity for the sigma-1 receptor. This makes it a promising candidate for use in the study of various neurological disorders. However, 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine also has some limitations. It is a relatively new compound, and its exact mechanism of action is still being studied. Additionally, its potential side effects and toxicity are not yet fully understood, which could limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine. One area of interest is in the development of new drugs that target the sigma-1 receptor. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine could serve as a starting point for the development of new compounds with improved potency and selectivity. Another potential direction is in the study of the physiological and pathological roles of the sigma-1 receptor. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine could be used as a tool to study the function of this receptor in various tissues and organs. Finally, 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine could be used in the development of new imaging agents for the sigma-1 receptor, which could have applications in the diagnosis and treatment of various diseases.
Synthesemethoden
The synthesis of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine involves the reaction of morpholine with 3-phenylpropanal and 3-thiophenecarboxylic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been found to have several potential applications in scientific research. One of the most promising areas of application is in the field of neuroscience. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a critical role in the regulation of various physiological and pathological processes in the brain. 2-(3-phenylpropyl)-4-(3-thienylcarbonyl)morpholine has been found to modulate the activity of this receptor, leading to potential applications in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
[2-(3-phenylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-18(16-9-12-22-14-16)19-10-11-21-17(13-19)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9,12,14,17H,4,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOCNTKMPGMSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperidine](/img/structure/B6071338.png)
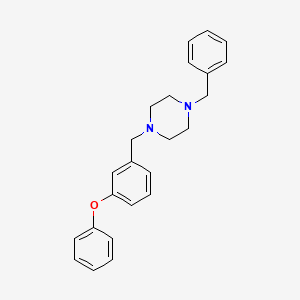
![6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6071350.png)
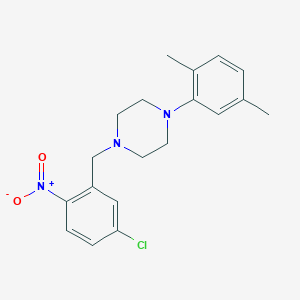

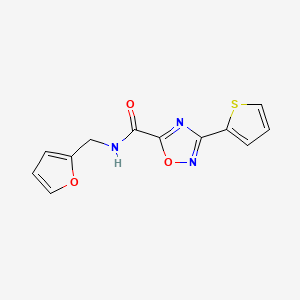
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6071392.png)

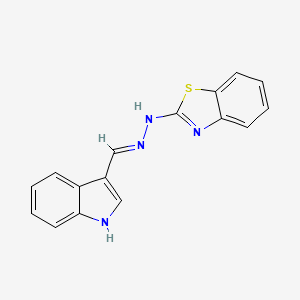
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6071412.png)
![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)